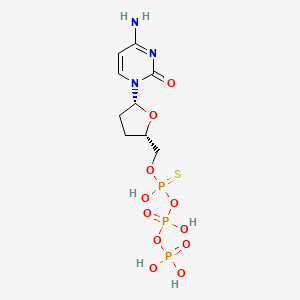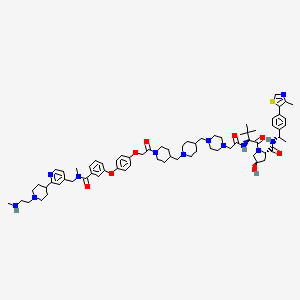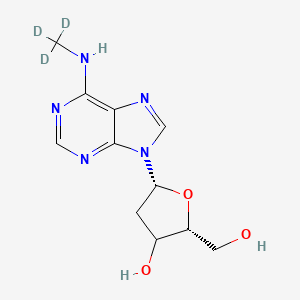
N-6-Methyl-2-deoxyadenosine-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-6-Methyl-2-deoxyadenosine-d3 is a deuterium-labeled analogue of N-6-Methyl-2-deoxyadenosine. This compound is an adenine nucleoside analogue and is primarily used in scientific research. The deuterium labeling provides a stable isotope that is useful in various analytical and experimental applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-6-Methyl-2-deoxyadenosine-d3 involves the incorporation of deuterium atoms into the N-6-Methyl-2-deoxyadenosine molecule. This can be achieved through various chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions can vary, but typically involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium at the desired positions .
Industrial Production Methods
Industrial production of this compound is carried out under controlled conditions to ensure high purity and yield. The process involves multiple steps, including the synthesis of the deuterated precursor, followed by purification and quality control to meet the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
N-6-Methyl-2-deoxyadenosine-d3 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the specific reaction being carried out .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can lead to the formation of this compound oxide, while reduction can yield this compound alcohol .
Applications De Recherche Scientifique
N-6-Methyl-2-deoxyadenosine-d3 has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of N-6-Methyl-2-deoxyadenosine-d3 involves its incorporation into DNA, where it can influence gene expression and regulation. The deuterium labeling allows for precise tracking and analysis of its effects at the molecular level. The compound interacts with specific molecular targets, such as DNA methyltransferases, and can modulate epigenetic pathways involved in various biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-6-Methyl-2-deoxyadenosine: The non-deuterated analogue, which shares similar chemical properties but lacks the stable isotope labeling.
N-6-Methyladenine: Another methylated adenine derivative, which is commonly found in prokaryotic DNA and plays a role in gene regulation.
Uniqueness
N-6-Methyl-2-deoxyadenosine-d3 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise analytical applications. This makes it particularly valuable in research settings where accurate quantification and tracking are essential .
Propriétés
Formule moléculaire |
C11H15N5O3 |
|---|---|
Poids moléculaire |
268.29 g/mol |
Nom IUPAC |
(2R,5R)-2-(hydroxymethyl)-5-[6-(trideuteriomethylamino)purin-9-yl]oxolan-3-ol |
InChI |
InChI=1S/C11H15N5O3/c1-12-10-9-11(14-4-13-10)16(5-15-9)8-2-6(18)7(3-17)19-8/h4-8,17-18H,2-3H2,1H3,(H,12,13,14)/t6?,7-,8-/m1/s1/i1D3 |
Clé InChI |
DYSDOYRQWBDGQQ-HMIBPXMJSA-N |
SMILES isomérique |
[2H]C([2H])([2H])NC1=C2C(=NC=N1)N(C=N2)[C@H]3CC([C@H](O3)CO)O |
SMILES canonique |
CNC1=C2C(=NC=N1)N(C=N2)C3CC(C(O3)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(3,4-dibromo-2,5-dioxopyrrol-1-yl)-N-[2-[[2-[[(2S)-1-[[2-[[2-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]amino]-2-oxoethoxy]methylamino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]hexanamide](/img/structure/B12370186.png)
![3-(3-methyl-2-oxo-1H-benzimidazol-5-yl)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-yl)benzamide](/img/structure/B12370189.png)



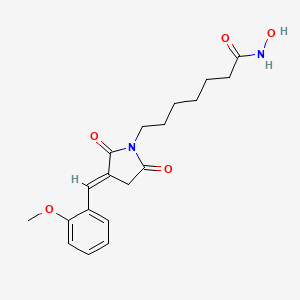
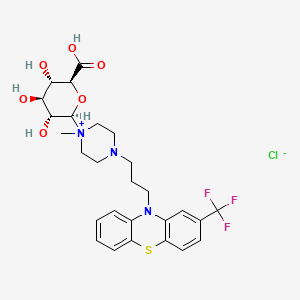

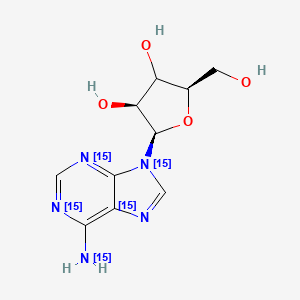
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid](/img/structure/B12370243.png)
![2-[4-(2,5-difluorophenyl)phenyl]-N-methyl-N-[4-methyl-5-(methylsulfonimidoyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B12370249.png)
